6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one
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Overview
Description
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one typically involves the reaction of 5-chloropentylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dihydroisoindolone structure. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Azido or thiol-substituted products.
Scientific Research Applications
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of synthetic cannabinoids.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inward rectifier potassium channels. These actions result in the modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but without the chlorinated pentyl chain.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the pentyl chain.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain
Uniqueness
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is unique due to its specific chlorinated pentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may also impact its pharmacokinetic properties and metabolic stability, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
6-(5-chloropentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H16ClNO/c14-7-3-1-2-4-10-5-6-11-9-15-13(16)12(11)8-10/h5-6,8H,1-4,7,9H2,(H,15,16) |
InChI Key |
IJZDDVJEXODACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CCCCCCl)C(=O)N1 |
Origin of Product |
United States |
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